N4,N4-dimethylpyrimidine-2,4,6-triamine

Physicochemical profiling Drug-likeness Membrane permeability

Standard 2,4,6-triaminopyrimidine (TAP) analogs often suffer from high polarity (LogP -1.95) and 5 H-bond donors, limiting cell permeability. This N4,N4-dimethylated variant addresses that pain point. • Enhanced physicochemical profile: LogP -0.293, 3 H-bond donors, pKa ~6.87 • Ideal matched molecular pair probe for HBD-dependent SAR vs. parent TAP • C6 primary amine free for regioselective derivatization (amide, Buchwald-Hartwig) • Reliable supply: 2-8°C dry storage, global shipping available

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
CAS No. 24867-25-2
Cat. No. B3255071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-dimethylpyrimidine-2,4,6-triamine
CAS24867-25-2
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1)N)N
InChIInChI=1S/C6H11N5/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H4,7,8,9,10)
InChIKeyGKMMQUTWKHZKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,N4-Dimethylpyrimidine-2,4,6-triamine Procurement Guide


N4,N4-Dimethylpyrimidine-2,4,6-triamine is a hexasubstituted pyrimidine derivative characterized by three amino groups (at positions 2, 4, and 6) and a geminal dimethyl modification at the N4-position. It belongs to the 2,4,6-triaminopyrimidine (TAP) class, a privileged scaffold in medicinal chemistry known for yielding potent ligands for diverse targets including histamine receptors, cyclin-dependent kinases, and MTH1 [1][2]. The N4,N4-dimethyl substitution differentiates this compound from the parent 2,4,6-triaminopyrimidine by reducing the hydrogen bond donor count, increasing lipophilicity (predicted LogP of -0.293 versus -1.95 for the parent), and introducing steric hindrance that alters both basicity and molecular recognition properties .

Scaffold Class 2,4,6-Triaminopyrimidine (TAP) derivative with N4-gem-dimethyl modification Reported privileged scaffold for kinase and GPCR target families
Workflow Fit Kinase inhibitor screening, GPCR ligand design, regioselective derivatization N4-blocked for C6-selective coupling without orthogonal protection
Selection Context Reduced H-bond donor count vs parent; enhanced lipophilicity profile Predicted to support improved cell permeability in intracellular target studies

Why Generic Triaminopyrimidine Cannot Substitute


Although all 2,4,6-triaminopyrimidine derivatives share a common core, N-methylation at the N4 position produces discrete changes in physicochemical properties that fundamentally alter target engagement, solubility, and pharmacokinetic behavior. The parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) possesses three primary amino groups (five H-bond donors), a LogP of approximately -1.95, and a pKa of 6.84, conferring high aqueous solubility (36.5 g/L) but limited membrane permeability . In contrast, the N4,N4-dimethyl analog exhibits only three H-bond donors, a LogP of -0.293, and a pKa of ~6.87, reflecting how gem-dimethyl substitution modulates both the hydrogen-bonding capacity and the ionization state at physiological pH . These differences are non-trivial: a shift of roughly 1.7 LogP units translates to an approximately 50-fold change in octanol-water partition coefficient, with direct consequences for passive membrane permeation and off-target binding profiles . Class-level evidence from the triaminopyrimidine literature further demonstrates that N-alkylation patterns are critical determinants of kinase selectivity (e.g., CINK4 for CDK4 vs. CDK2) and histamine receptor subtype bias [1][2]. Procuring the incorrect TAP analog can therefore lead to divergent or null biological results.

Target Compound N4,N4-Dimethylpyrimidine-2,4,6-triamine — 3 HBD, LogP −0.293, gem-dimethyl at N4
Potential Substitute Risk Parent 2,4,6-triaminopyrimidine — 5 HBD, LogP −1.95, higher aqueous solubility but limited passive membrane permeation may shift intracellular target engagement profile
Target Compound N4,N4-Dimethyl — single free C6 primary amine for regioselective derivatization
Potential Substitute Risk N4,N6-Dimethyl regioisomer (CAS 89532-21-8) — symmetric N4,N6 substitution pattern yields different coupling outcomes and nucleophilic profile

Quantitative Differentiation Against Comparator Analogs


Lipophilicity Shift vs. Unsubstituted Parent

Computational chemistry data from Chemscene reports a predicted LogP of -0.293 for N4,N4-dimethylpyrimidine-2,4,6-triamine, compared to a reported LogP of -1.95 (at 25°C) for the unsubstituted parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) . This represents a LogP increase of approximately 1.66 units, corresponding to an approximately 46-fold increase in the predicted octanol-water partition coefficient.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +1.66 vs parent
Predicted LogP: −0.293 (target) vs −1.95 (parent)
~46-fold increase in predicted partition coefficient
Supports intracellular target engagement workflow; reduced hydrophilicity may improve membrane permeability in cell-based assays
Predicted values from computational databases; experimental LogP confirmation recommended
Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Reduction

The gem-dimethyl substitution at N4 reduces the number of hydrogen bond donors (HBD) from five (three -NH2 groups and two -NH- protons on the primary amino groups) in the parent 2,4,6-triaminopyrimidine to three in the N4,N4-dimethyl analog, where the N4,N4-dimethylamino group functions solely as a hydrogen bond acceptor [1]. The N4,N4-dimethylpyrimidine-2,4,6-triamine retains five H-bond acceptors (TPSA = 81.06 Ų) but with a fundamentally altered donor/acceptor ratio .

H-Bond Donor Count
Class-level inference
Target: 3 HBD (N4,N4-dimethyl blocks donor capacity)
Parent: 5 HBD (three −NH2 groups)
ΔHBD = −2 (40% reduction)
TPSA: 81.06 Ų retained
Altered H-bond donor/acceptor ratio may shift target selectivity profile; binding mode may differ from parent scaffold
Structural analysis from SMILES; desolvation penalty context-dependent
Drug design H-bond interactions Selectivity engineering

pKa Modulation by N-Alkylation

The predicted pKa of N4,N4-dimethylpyrimidine-2,4,6-triamine is 6.87±0.50 (ChemicalBook), compared to an experimentally measured pKa of 6.84 (at 20°C) for 2,4,6-triaminopyrimidine [1]. Published work by Roth and Strelitz (1970) on triaminopyrimidine protonation demonstrates that 6-dimethylamino derivatives are stronger bases than the parent compound by approximately 0.5 pH units in the pK1 region, a class-level trend attributable to the electron-donating effect of N-alkyl substituents [2].

pKa Modulation
Cross-study comparable
Target pKa (predicted): 6.87 ± 0.50
Parent pKa (experimental): 6.84 at 20°C
Class-level trend: ~+0.5 pH units for 6-N-alkyl analogs
Ionization state at physiological pH may differ; relevant for pH-dependent assay design and salt-form selection
Target value predicted; class trend from Roth & Strelitz (1970) for 6-amino derivatives
Protonation state Basicity Ionization

Regioisomeric Differentiation and Synthetic Utility

N4,N4-dimethylpyrimidine-2,4,6-triamine (CAS 24867-25-2) is commercially listed as a building block with 95-98% purity by multiple suppliers including Chemscene, Leyan, and Biosynth, with storage conditions specified as sealed in dry, 2-8°C . The regioisomer N4,N6-dimethylpyrimidine-2,4,6-triamine (CAS 89532-21-8) is also commercially available but represents a distinctly different substitution pattern that yields two equivalent secondary amino groups at positions 4 and 6, versus the gem-dimethyl tertiary amino group at position 4 in the target compound . The melting point of N4,N4-dimethylpyrimidine-2,4,6-triamine is reported as 193-194.5°C, substantially lower than the 249-251°C of the parent 2,4,6-triaminopyrimidine, consistent with reduced intermolecular hydrogen bonding [1].

Regioisomeric Identity
Cross-study comparable
Target: N4,N4-dimethyl (gem-dimethyl at C4); mp 193–194.5°C; purity 95–98%
Regioisomer: N4,N6-dimethyl (CAS 89532-21-8); symmetric substitution
Parent: mp 249–251°C; Δmp ≈ −55°C
Gem-dimethyl at N4 leaves only C6 primary amine free for derivatization; regioisomer mismatch alters coupling outcomes
Melting point and purity from supplier data; confirm identity via NMR upon receipt
Regioselectivity Synthetic intermediate Building block

Class-Level Scaffold Privilege Across Target Classes

The 2,4,6-triaminopyrimidine scaffold has been validated across multiple target classes: GalR2 ligands with IC50 values of 0.3-1 μM [1]; MTH1 inhibitors with IC50 as low as 0.49 nM for optimized derivatives such as compound 25 [2]; CDK4/6 inhibitor CINK4 with IC50 = 1.5 μM for CDK4/D1 and 5.6 μM for CDK6/D1 [3]; and antimalarial clinical candidate ZY-19489 with ED99 <30 mg/kg in mouse models of P. falciparum infection [4]. Within this class, N-alkylation patterns—including N4,N4-dimethyl substitution—are critical SAR variables that modulate target affinity, selectivity, and pharmacokinetics [1][3]. No direct quantitative biological data were identified for N4,N4-dimethylpyrimidine-2,4,6-triamine itself in the peer-reviewed primary literature at the time of this analysis.

Class-Level Scaffold Privilege
Class-level inference
TAP class benchmarks: GalR2 ligands IC50 0.3–1 μM; MTH1 inhibitor compound 25 IC50 0.49 nM; CINK4 CDK4 IC50 1.5 μM; ZY-19489 antimalarial ED99 reported
No direct target-compound biological IC50/Ki data available
Supports screening candidate evaluation in kinase, GPCR, or anti-infective panels; N-methylation known to drive selectivity within TAP family
Class-level potency from published TAP derivatives; compound-specific validation required
Kinase inhibition GPCR ligands Antimalarial Oncology

Recommended Application Scenarios


Kinase Inhibitor Lead Optimization

Given the established class-level precedent of triaminopyrimidines as CDK4/6 inhibitors (e.g., CINK4; IC50 = 1.5 μM for CDK4/D1) and the known sensitivity of kinase selectivity to N-alkyl substitution patterns, N4,N4-dimethylpyrimidine-2,4,6-triamine is positioned as a structurally distinct screening candidate for CDK and related kinase panels [1]. Its reduced H-bond donor count (3 vs. 5 for parent) and increased lipophilicity (LogP -0.293 vs. -1.95) are predicted to enhance cell permeability relative to the unsubstituted scaffold, potentially improving intracellular target engagement in cell-based kinase assays .

GPCR Ligand Design for Receptor Subtype Selectivity

The 2,4,6-triaminopyrimidine core has been validated as a high-affinity scaffold for histamine H3/H4 receptors (Ki values down to 4.49 nM for optimized derivatives) and galanin receptor GalR2 (IC50 0.3-1 μM) [2][3]. The N4,N4-dimethyl variant offers a differentiated H-bond pharmacophore where the N4,N4-dimethylamino group can function solely as an acceptor, potentially biasing receptor subtype selectivity. This compound should be evaluated in competitive binding assays against H3R, H4R, and GalR2 where N-methylation-driven selectivity has been demonstrated in structurally related series [2].

Regioselective Derivatization at C6 Primary Amine

The gem-dimethyl blocking of the N4 position leaves only the C6 primary amino group freely available for further derivatization, enabling regioselective coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig coupling) without requiring orthogonal protection of the N4 position . The compound's melting point (193-194.5°C) and predicted pKa (6.87) facilitate handling under standard laboratory conditions, while the recommended storage at 2-8°C under dry, sealed conditions ensures shelf stability .

Physicochemical Probe for H-Bonding SAR Studies

The systematic reduction in hydrogen bond donor count (from 5 to 3 HBD relative to 2,4,6-triaminopyrimidine) and the concomitant increase in lipophilicity (ΔLogP ≈ +1.66) make this compound an ideal matched molecular pair probe for deconvoluting the contributions of H-bonding versus hydrophobicity to target binding affinity and cellular activity . Researchers can use N4,N4-dimethylpyrimidine-2,4,6-triamine alongside the parent triaminopyrimidine and other N-alkylated analogs to construct HBD-dependent SAR series.

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
Scaffold lipophilicity and HBD profile vs parent TAP
Cell-based target engagement and permeability endpoints
GPCR receptor subtype profiling
H-bond pharmacophore differentiation (N4-dimethyl as acceptor-only)
Competitive binding assay context for H3R, H4R, GalR2
Regioselective C6 derivatization
N4-blocked synthetic handle; single free primary amine
Regiochemical identity confirmation post-coupling
H-bonding SAR probe studies
Matched molecular pair context vs parent and N-alkylated analogs
HBD-dependent activity and permeability endpoints
Compound-specific biological data not available in primary literature; class-level TAP scaffold precedent supports screening evaluation. Confirm identity and purity upon receipt.
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